Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate
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Overview
Description
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound features an imidazo[1,5-A]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of ethyl cyanoacetate with a suitable amine, followed by cyclization with a formylating agent to form the imidazo[1,5-A]pyrazine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[1,5-A]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate can be compared with other imidazo[1,5-A]pyrazine derivatives:
8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid: Similar in structure but lacks the ethyl ester group, which can influence its solubility and reactivity.
1-cyano-8-methylimidazo[1,5-A]pyrazine-6-carboxylate: The presence of a methyl group instead of an amino group can significantly alter its biological activity and chemical properties.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
918798-56-8 |
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Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
ethyl 8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H9N5O2/c1-2-17-10(16)7-4-15-5-13-6(3-11)8(15)9(12)14-7/h4-5H,2H2,1H3,(H2,12,14) |
InChI Key |
OGLNGCNAISTMDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC(=C2C(=N1)N)C#N |
Origin of Product |
United States |
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